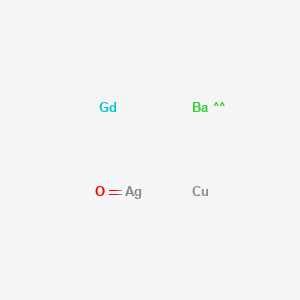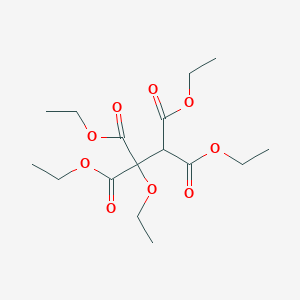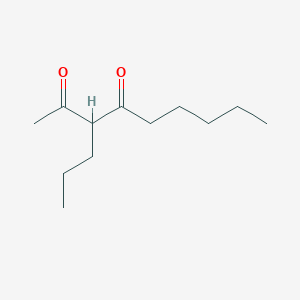
3-Propylnonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propylnonane-2,4-dione: is an organic compound belonging to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the second and fourth positions of a nonane chain, with a propyl group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylnonane-2,4-dione can be achieved through several methods:
Aldol Condensation: This method involves the reaction of propanal with 2,4-nonanedione in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes condensation to form the desired diketone.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-Propylnonane-2,4-dione can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The diketone can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Amino derivatives, thio derivatives.
Wissenschaftliche Forschungsanwendungen
3-Propylnonane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Propylnonane-2,4-dione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by forming covalent bonds with active site residues.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to downstream effects.
Pathways Involved: The compound can affect metabolic pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
3-Propylnonane-2,4-dione can be compared with other similar diketones:
2,4-Pentanedione: A simpler diketone with similar reactivity but different physical properties.
3-Methyl-2,4-pentanedione: Another diketone with a methyl group instead of a propyl group, leading to different steric and electronic effects.
List of Similar Compounds
- 2,4-Pentanedione
- 3-Methyl-2,4-pentanedione
- 2,4-Hexanedione
- 3-Ethyl-2,4-pentanedione
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
113486-30-9 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
3-propylnonane-2,4-dione |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-9-12(14)11(8-5-2)10(3)13/h11H,4-9H2,1-3H3 |
InChI-Schlüssel |
VNEYOWRODFMBOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C(CCC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


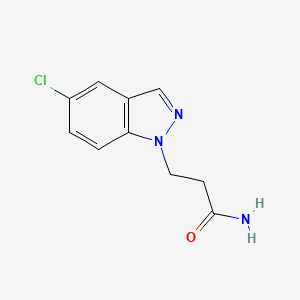
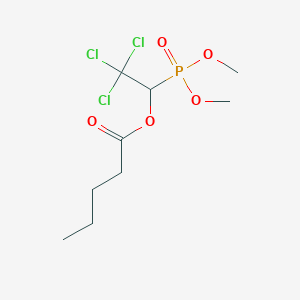
silane](/img/structure/B14291895.png)

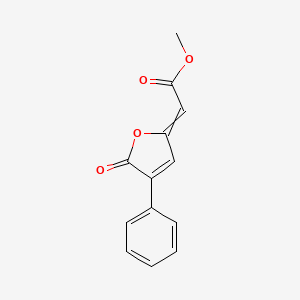
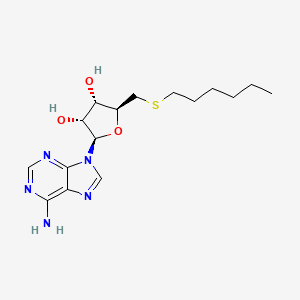
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)
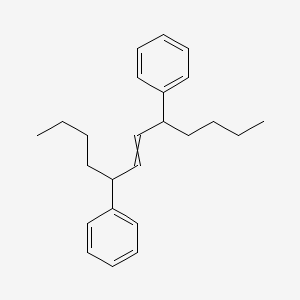

![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)

